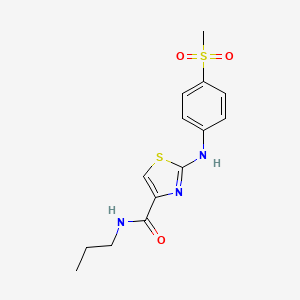

2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(4-methylsulfonylanilino)-N-propyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c1-3-8-15-13(18)12-9-21-14(17-12)16-10-4-6-11(7-5-10)22(2,19)20/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOAVSNWYPGJOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the methylsulfonylphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key structural analogs include:

Hydrazinecarbothioamides (e.g., compounds [4–6] from ).

1,2,4-Triazole-3(4H)-thiones (e.g., compounds [7–9] from ).

Pyrazole-carboxamides (e.g., compounds from ).

Table 1: Structural and Functional Group Comparisons

| Compound Class | Core Structure | Key Substituents | Functional Groups Present |

|---|---|---|---|

| Target Thiazole-Carboxamide | Thiazole | 4-(Methylsulfonyl)phenylamino, N-propyl | Carboxamide, Sulfonyl, Thiazole N-H |

| Hydrazinecarbothioamides [4–6] | Hydrazine-thioamide | 4-X-phenylsulfonyl, 2,4-difluorophenyl | C=S, C=O, NH |

| 1,2,4-Triazole-3(4H)-thiones [7–9] | Triazole-thione | 4-X-phenylsulfonyl, 2,4-difluorophenyl | C=S, NH (thione tautomer) |

| Pyrazole-carboxamides [9a–j] | Pyrazole | Arylidene, methylthio, morpholino phenyl | Carboxamide, Schiff base, morpholine |

Key Observations :

Spectral and Physicochemical Properties

Table 2: Infrared (IR) Spectral Data Comparisons

| Compound Class | Key IR Bands (cm⁻¹) | Interpretation |

|---|---|---|

| Target Thiazole-Carboxamide | ~1680 (C=O carboxamide), ~1250 (S=O sulfonyl) | Confirms carboxamide and sulfonyl groups |

| Hydrazinecarbothioamides [4–6] | 1663–1682 (C=O), 1243–1258 (C=S) | Indicates thioamide and ketone groups |

| 1,2,4-Triazole-3(4H)-thiones [7–9] | 1247–1255 (C=S), ~3300 (NH) | Confirms thione tautomer over thiol |

| Pyrazole-carboxamides [9a–j] | ~1650 (C=O carboxamide), ~1600 (C=N) | Indicates carboxamide and Schiff base |

Key Observations :

Biological Activity

The compound 2-((4-(methylsulfonyl)phenyl)amino)-N-propylthiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H16N2O2S2

- Molecular Weight : 296.41 g/mol

This compound features a thiazole ring, which is known for its role in various biological activities, combined with a methylsulfonyl group that enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action typically involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | Low nM range | Inhibition of tubulin polymerization |

| Prostate Cancer | Low nM range | Induction of apoptosis |

Antiviral Activity

The antiviral potential of thiazole derivatives has also been explored. A study highlighted that derivatives with similar structural motifs showed binding affinity to viral proteases, suggesting their utility in combating viral infections such as SARS-CoV-2. The binding energy scores for these compounds ranged from −6.54 to −7.33 kcal/mol against the main protease (Mpro) enzyme . This indicates a promising avenue for developing antiviral agents based on this scaffold.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation and viral replication.

- Cell Cycle Modulation : By interfering with tubulin dynamics, it effectively halts the cell cycle, particularly in rapidly dividing cancer cells.

- Induction of Apoptosis : The compound promotes programmed cell death pathways, which is critical for eliminating malignant cells.

Study 1: Anticancer Efficacy

In a controlled study involving various thiazole derivatives, it was found that modifications on the phenyl ring significantly affected the anticancer activity. The lead compound exhibited an IC50 value in the low nanomolar range against melanoma cells, showcasing its potential as a therapeutic agent .

Study 2: Antiviral Activity Against SARS-CoV-2

A recent investigation into the antiviral properties revealed that compounds similar to this compound displayed significant activity against SARS-CoV-2 Mpro. The study utilized molecular docking techniques to predict binding affinities and suggested further exploration in vivo to confirm efficacy .

Q & A

Q. How can mechanistic studies differentiate between direct enzyme inhibition and off-target effects?

- Methodological Answer : Use kinetic assays (e.g., progress curve analysis) to determine inhibition modality (competitive/non-competitive). Perform RNA-seq or phosphoproteomics to identify downstream pathway alterations. Compare results with known inhibitors (e.g., staurosporine for kinases) and validate with rescue experiments (e.g., substrate supplementation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.